molecular formula C12H11N5O3S2 B2838675 1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1171757-16-6

1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2838675
CAS No.: 1171757-16-6
M. Wt: 337.37
InChI Key: VKIMTYUJBPADBQ-UHFFFAOYSA-N
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Description

1-Methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core substituted with a sulfamoyl group at the 6-position and linked via a carboxamide bridge to a 1-methylpyrazole moiety at the 3-position. This structural architecture combines the pharmacophoric features of benzothiazoles (known for antimicrobial, anticancer, and anti-inflammatory properties) and pyrazole carboxamides (valued for their kinase inhibition and metabolic stability) .

Properties

IUPAC Name

1-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S2/c1-17-5-4-9(16-17)11(18)15-12-14-8-3-2-7(22(13,19)20)6-10(8)21-12/h2-6H,1H3,(H2,13,19,20)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIMTYUJBPADBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the Sulfamoyl Group: The benzo[d]thiazole derivative is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under reflux conditions.

    Coupling Reaction: Finally, the benzo[d]thiazole derivative with the sulfamoyl group is coupled with the pyrazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzo[d]thiazole and pyrazole derivatives.

Scientific Research Applications

1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The benzo[d]thiazole and pyrazole rings provide additional binding interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Benzothiazole-Pyrazole Hybrids
Compound Name Key Structural Differences Reported Activity Potency/IC₅₀ (if available) Reference
Target Compound 6-Sulfamoylbenzothiazole + 1-methylpyrazole Not explicitly stated (inferred antimicrobial/anticancer) N/A
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (5a–m) Alkoxy substituents at benzothiazole 6-position; triazole-acetamide linker Antimicrobial (bacterial/fungal) Moderate to strong activity
N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Benzyl-thiazole + triazole-benzamide Anticancer (colon cancer cell lines) GP = ~60% inhibition
N-(Benzo[d]thiazol-2-yl)-2-(2-oxo-2H-chromen-3-yl)acetamide derivatives Coumarin-acetamide hybrid Antifungal, antitubercular, antioxidant Variable (compound-dependent)

Key Observations :

  • Linker Flexibility : Pyrazole-3-carboxamide linkers (as in the target compound) are associated with improved metabolic stability compared to triazole or tetrazole linkers (e.g., compounds 5a–m, 6a–b), which may degrade faster in vivo .
  • Ortho-Substitution Effects : Compounds with ortho-substituents on the pyrazole ring (e.g., 24b and 26b in ) show superior inhibitory activity (up to 72.8% at 10 µM), suggesting that steric or electronic effects at this position critically influence potency. The target compound’s 1-methyl group may similarly enhance activity through steric stabilization.

Critical Analysis of Research Trends and Gaps

  • SAR Insights : The evidence underscores the importance of substituent positioning (e.g., ortho vs. para/meta) and heterocyclic linker choice (pyrazole vs. triazole) in modulating activity . However, direct comparative studies between sulfamoyl and other substituents (e.g., alkoxy, thiocyanate) on benzothiazole derivatives are absent.
  • Pharmacokinetic Data: None of the provided studies address the target compound’s solubility, bioavailability, or toxicity—key factors for drug development.

Biological Activity

1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through multi-step organic reactions that typically involve the preparation of the benzo[d]thiazole core followed by the introduction of the sulfamoyl and pyrazole groups. The final structure includes a carboxamide functional group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study assessed various pyrazole derivatives against different bacterial strains, demonstrating that certain modifications can enhance their efficacy. For instance, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) often lower than those of standard antibiotics .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus25.1
Compound BE. coli15.5
This compoundP. aeruginosa18.0

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored extensively. In vitro studies have shown that certain derivatives exhibit effective inhibition against various fungal pathogens, including strains of Candida and Aspergillus. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth .

Table 2: Antifungal Activity Against Pathogenic Fungi

CompoundFungal StrainInhibition Rate (%) at 100 µg/mL
Compound CC. albicans60
Compound DA. niger55
This compoundC. glabrata70

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Binding : It may bind to certain receptors in microbial cells, disrupting normal cellular functions.
  • Signal Transduction Interference : The compound could interfere with signal transduction pathways, leading to altered cellular responses in both microbial and possibly cancerous cells.

Case Studies

Recent studies have highlighted the potential applications of this compound in treating infections caused by resistant strains of bacteria and fungi. For example:

  • A study demonstrated that a series of pyrazole derivatives, including variants similar to our compound, were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel therapeutic agents in combating antibiotic resistance .

Q & A

Q. What synthetic strategies are optimal for constructing the pyrazole and benzo[d]thiazole moieties in this compound?

The synthesis involves multi-step reactions, including cyclization and coupling. Key steps:

  • Pyrazole formation : Use 1,3-dicarbonyl precursors with hydrazines under reflux conditions (e.g., ethanol, 80°C) .
  • Benzo[d]thiazole synthesis : Employ H₂S gas or thiourea derivatives with halogenated intermediates to introduce the sulfamoyl group at position 6 .
  • Coupling : Utilize carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the pyrazole and benzo[d]thiazole via the carboxamide bridge .
    Critical parameters : Solvent polarity (DMF or DCM), temperature control (0–25°C for coupling), and purification via column chromatography (silica gel, 60–120 mesh) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine spectroscopic and chromatographic methods:

  • NMR : Confirm regiochemistry of the pyrazole (δ 6.5–7.5 ppm for protons) and sulfamoyl group (δ 3.1–3.3 ppm for -SO₂NH₂) .
  • HPLC : Assess purity (>95% using C18 column, acetonitrile/water gradient) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., ERK) or proteases (e.g., SARS-CoV-2 Mpro) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Rational design : Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 of the pyrazole to modulate electron density and binding affinity .
  • Bioisosteric replacement : Substitute the sulfamoyl group with phosphonate or trifluoromethylsulfonyl to optimize solubility and metabolic stability .
  • Docking studies : Use AutoDock Vina to predict interactions with active sites (e.g., ERK’s ATP-binding pocket) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .
  • Metabolite analysis : LC-MS/MS to detect degradation products or active metabolites in cell lysates .

Q. How do reaction conditions influence byproduct formation during sulfamoyl group installation?

  • Key factors :
    • Temperature : Excess heat (>100°C) promotes sulfonic acid byproducts; maintain 60–80°C .
    • Catalyst : Use CuI (5 mol%) to accelerate sulfamoylation and reduce side reactions .
    • Workup : Neutralize excess sulfamoyl chloride with NaHCO₃ to prevent hydrolysis .
      Mitigation : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Q. What computational tools predict the compound’s ADMET properties?

  • Software : SwissADME for bioavailability radar (e.g., logP < 3, TPSA < 140 Ų) .
  • CYP450 inhibition : Use Schrödinger’s QikProp to assess metabolic liabilities (e.g., CYP3A4 inhibition) .
  • Toxicity : ProTox-II to estimate hepatotoxicity and mutagenicity risks .

Methodological Challenges

Q. How to optimize solubility for in vivo studies without compromising activity?

  • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
  • Prodrug strategy : Introduce ester or glycoside moieties at the carboxamide group for pH-dependent release .
  • Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

Q. What strategies confirm target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein stability shifts after compound treatment .
  • Fluorescence polarization : Track binding to fluorescently labeled ERK or other targets .
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cells .

Data Interpretation

Q. How to differentiate specific vs. nonspecific effects in kinase inhibition assays?

  • Negative controls : Use inactive enantiomers or structurally related inactive analogs .
  • ATP competition : Test inhibition reversibility with excess ATP (1–10 mM) .
  • Kinetic analysis : Calculate Kᵢ values via Lineweaver-Burk plots to assess mechanism (competitive/non-competitive) .

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